rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride
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Overview
Description
rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazole ring and an oxolane ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the cyclization of suitable intermediates.
Coupling of the Rings: The triazole and oxolane rings are then coupled together using specific reagents and catalysts.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride
- rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine
Uniqueness
rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C8H16Cl2N4O |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
[(2R,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-2-6(4-9)13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 |
InChI Key |
UFMRLMSOMQOGRX-VJBFUYBPSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2CC[C@@H](O2)CN.Cl.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2CCC(O2)CN.Cl.Cl |
Origin of Product |
United States |
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